molecular formula C17H23N3O3 B10884104 [1-(2-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone

[1-(2-Nitrobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10884104
M. Wt: 317.4 g/mol
InChI Key: QHRRZWDMRXTWFR-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)piperidin-3-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrobenzyl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the nitration of benzyl chloride to form 2-nitrobenzyl chloride. This intermediate is then reacted with piperidine to form 1-(2-nitrobenzyl)piperidine. The final step involves the reaction of this intermediate with pyrrolidin-1-ylmethanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrobenzyl)piperidin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Nitrobenzyl)piperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicinal chemistry, 1-(2-Nitrobenzyl)piperidin-3-ylmethanone has potential applications as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the piperidine and pyrrolidinylmethanone moieties can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrobenzyl)piperidin-3-ylmethanone: Unique due to its combination of nitrobenzyl, piperidine, and pyrrolidinylmethanone moieties.

    1-(2-Nitrobenzyl)piperidin-3-ylethanone: Similar structure but with an ethanone group instead of methanone.

    1-(2-Nitrobenzyl)piperidin-3-ylpropanone: Similar structure but with a propanone group.

Uniqueness

The uniqueness of 1-(2-Nitrobenzyl)piperidin-3-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

[1-[(2-nitrophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H23N3O3/c21-17(19-10-3-4-11-19)15-7-5-9-18(13-15)12-14-6-1-2-8-16(14)20(22)23/h1-2,6,8,15H,3-5,7,9-13H2

InChI Key

QHRRZWDMRXTWFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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